2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride
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Overview
Description
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyridoindole core, an ethanol group, and a phenylethylamine moiety. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyridoindole core, followed by the introduction of the ethanol group and the phenylethylamine moiety. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may have applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different functional groups.
Phenylethylamine derivatives: Compounds with similar phenylethylamine moieties but different core structures.
Uniqueness
What sets 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-methyl-alpha-(((1-methyl-2-phenylethyl)amino)methyl)-, dihydrochloride apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties
Properties
CAS No. |
128857-35-2 |
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Molecular Formula |
C24H33Cl2N3O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(1-phenylpropan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C24H31N3O.2ClH/c1-17(14-19-8-4-3-5-9-19)25-15-20(28)16-27-13-12-22-21-10-6-7-11-23(21)26-24(22)18(27)2;;/h3-11,17-18,20,25-26,28H,12-16H2,1-2H3;2*1H |
InChI Key |
KBVIRRRPKPQPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1CC(CNC(C)CC3=CC=CC=C3)O)C4=CC=CC=C4N2.Cl.Cl |
Origin of Product |
United States |
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